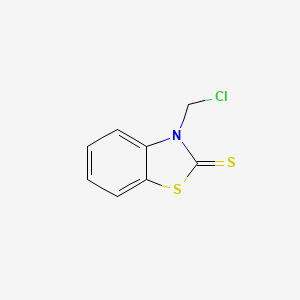

N-Chloromethyl-benzothiazole-2-thione

Description

Historical Development and Significance of the Benzothiazole (B30560) Scaffold

The benzothiazole scaffold, a bicyclic system formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, has been a subject of significant interest since its discovery. mdpi.comresearchgate.net The first synthesis of a 2-substituted benzothiazole was reported in 1887 by A.W. Hoffmann, who was intrigued by its straightforward cyclization and diverse activities. researchgate.net This unique structural arrangement imparts distinctive chemical and biological properties, making benzothiazoles a cornerstone in the fields of medicinal, bioorganic, and industrial chemistry. researchgate.netorganic-chemistry.orgnih.gov The aromaticity of the fused ring system provides stability, while the presence of nitrogen and sulfur heteroatoms creates reactive sites for functionalization. chemicalbook.com Over the decades, the inherent reactivity and biological relevance of the benzothiazole core have encouraged chemists to develop a vast library of derivatives for various applications. mdpi.com

Prevalence of Benzothiazole Derivatives in Pharmaceutical and Material Sciences

Benzothiazole derivatives are integral to numerous fields, demonstrating a wide spectrum of applications. In pharmaceutical sciences, this scaffold is present in many biologically active molecules and approved drugs. nih.gov Derivatives have been extensively studied and have shown a remarkable range of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. nih.govmdpi.comnih.gov The drug Riluzole, used for treating amyotrophic lateral sclerosis, features a benzothiazole core, and its discovery drew significant attention to the therapeutic potential of this chemical family.

In material science, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, as antioxidants, and as components in the manufacturing of thermally stable polymers with high tensile strength. nih.govajol.info Furthermore, certain derivatives, particularly those with extended conjugation like 2-aryl benzothiazoles, exhibit unique photophysical properties and are investigated as fluorescent markers, imaging agents, and components for electroluminescent devices. nih.gov

Research Landscape of N-Chloromethyl-benzothiazole-2-thione within Benzothiazole Chemistry

Within the vast family of benzothiazole derivatives, this compound, also known as 3-Chloromethyl-1,3-benzothiazole-2-thione, occupies a specific niche. It is not typically studied as an end-product with direct applications but rather as a highly valuable reactive intermediate. Its research landscape is therefore defined by its utility in synthesis. The compound originates from benzothiazole-2-thione (which exists in tautomeric equilibrium with 2-mercaptobenzothiazole), a common starting material in benzothiazole chemistry. researchgate.net The introduction of the N-chloromethyl group transforms the stable thione into a versatile electrophilic building block. Research involving this compound is primarily focused on its subsequent reactions to create more complex molecules, particularly for screening in drug discovery programs. The related N-aminomethyl derivatives (Mannich bases) of benzothiazole-2-thione have been studied for their biological activities, highlighting the importance of N-substitution on this scaffold. researchgate.netacs.org

Overview of Key Research Areas for this compound

The primary research area for this compound is its application as a synthetic precursor. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Creating efficient and selective methods for synthesizing new series of N-substituted benzothiazole-2-thione derivatives.

Medicinal Chemistry: Using it as a scaffold to synthesize libraries of compounds for evaluation as potential therapeutic agents, particularly as antimicrobial and anticancer agents. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically reacting it with various nucleophiles to probe how different N-substituents affect the biological activity of the benzothiazole-2-thione core.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS2/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZRTBILUWRQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352929 | |

| Record name | 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41526-42-5 | |

| Record name | 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41526-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for N Chloromethyl Benzothiazole 2 Thione and Its Analogues

Foundational Cyclization Reactions for Benzothiazole (B30560) Ring Formation

The benzothiazole scaffold, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a privileged structure in medicinal and materials chemistry. mdpi.com Its synthesis is most commonly achieved through the cyclization of 2-aminobenzenethiol with a variety of carbon-based electrophiles. nih.gov

Condensation of 2-Aminobenzenethiol with Carbonyl or Acyl Halide Compounds

The most fundamental and widely employed method for constructing the 2-substituted benzothiazole ring system is the condensation reaction between 2-aminobenzenethiol and compounds containing a carbonyl group, such as aldehydes, ketones, and carboxylic acids, or their more reactive derivatives like acyl halides. nih.govresearchgate.net

The reaction with aldehydes, for instance, proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization involving the thiol group and subsequent oxidative aromatization to yield the final benzothiazole product. Various catalysts and reaction conditions have been developed to promote this transformation. For example, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature provides excellent yields (85–94%) in a short timeframe. mdpi.com Similarly, the condensation with carboxylic acids or their acid chlorides is a robust method. indexcopernicus.comajol.info The reaction with fatty acid chlorides, for instance, proceeds smoothly at low temperatures to give the corresponding 2-alkylated benzothiazoles in high yields. ajol.info

Table 1: Condensation Partners for Benzothiazole Synthesis

| Condensation Partner | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Aromatic/Aliphatic Aldehydes | H₂O₂/HCl, Ethanol, Room Temperature | High yields (85-94%), short reaction time (45-60 min). | mdpi.com |

| Fatty Acids | Microwave irradiation, solvent-free | Rapid, high yields, eco-friendly. | ajol.info |

| Acyl Chlorides | Toluene, 0-5 °C then Room Temperature | Exothermic reaction, excellent yields. | ajol.info |

| Ketones | Chlorobenzene/DMSO, 140 °C | Requires higher temperatures, moderate to good yields (55-81%). | mdpi.com |

Solvent-Free and Microwave-Assisted Synthetic Protocols

In alignment with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. nih.govajol.info

The synthesis of 2-arylbenzothiazoles via the condensation of 2-aminobenzenethiol with aldehydes has been efficiently performed under solvent-free conditions using microwave irradiation. researchgate.nettsijournals.com For example, using a catalytic amount of citric acid under solvent-free microwave conditions provides the desired products in good yields without the need for toxic solvents or metal oxidants. bohrium.com These methods offer the combined benefits of operational simplicity, speed, and reduced chemical waste, making them attractive alternatives to traditional approaches that often require harsh conditions and hazardous solvents. tsijournals.combohrium.com

Table 2: Comparison of Conventional vs. Microwave Synthesis

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol (B119425) + Fatty Acid | Conventional Heating | 2 hours | ~90-95% | ajol.info |

| 2-Aminothiophenol + Fatty Acid | Microwave Irradiation (Solvent-free) | 3-4 minutes | ~92-96% | ajol.info |

| 2-Aminothiophenol + Aldehyde | Conventional (Reflux) | Several hours | Varies | researchgate.net |

| 2-Aminothiophenol + Aldehyde | Microwave Irradiation (Solvent-free) | 1-2 minutes | >90% | tsijournals.com |

Catalyst-Mediated Approaches for Benzothiazole Core Synthesis (e.g., Cu(II)-containing nano-silica, TiO₂, Ag₂O)

The efficiency of benzothiazole synthesis has been significantly enhanced through the use of various heterogeneous and homogeneous catalysts. Nanocatalysts, in particular, offer advantages such as high surface area, increased catalytic activity, and ease of separation and reusability. researchgate.net

Cu(II)-containing Catalysts : Copper-based catalysts are effective for these cyclization reactions. mdpi.commdpi.com A nano-catalyst engineered by conjugating Cu(II) with a ligand on a silica (B1680970) support has been shown to be highly efficient and robust for the synthesis of 2-substituted benzothiazoles. mdpi.com Similarly, a novel catalyst comprising a Cu(II) Schiff-base complex immobilized on silica (Cu(II) Schiff-base@SiO₂) has been used for the green synthesis of benzothiazole derivatives. researchgate.net

TiO₂ and other Metal Oxide Nanoparticles : Metal oxide nanoparticles have been widely explored as recyclable catalysts. Zinc oxide (ZnO) nanoparticles have been used to catalyze the reaction between 2-aminobenzenethiol and aldehydes under solvent-free conditions, affording yields of 79–91% at room temperature. mdpi.com While TiO₂ is well-known in photocatalysis, its application in these specific thermal cyclizations is part of a broader trend of using stable, reusable metal oxides. rsc.org

Silver(I) Oxide (Ag₂O) : Silver oxide has been employed as an effective catalyst, particularly under microwave irradiation. In the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiol and aldehydes, Ag₂O provides impressive yields (92–98%) with very short reaction times (4–8 minutes). mdpi.com

Table 3: Catalysts for Benzothiazole Core Synthesis

| Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Cu(II) Schiff-base@SiO₂ | Aldehyde + 2-Aminothiophenol | Green, efficient, reusable. | researchgate.net |

| ZnO Nanoparticles | Aldehyde + 2-Aminothiophenol | Solvent-free, room temperature, reusable. | |

| Ag₂O | Aldehyde + 2-Aminothiophenol | Microwave-assisted, rapid kinetics (4-8 min), excellent yields (92-98%). | mdpi.com |

| H₂O₂/HCl | Aldehyde + 2-Aminothiophenol | Simple, inexpensive reagents, high yields. | mdpi.com |

Targeted Chloromethylation Strategies for N-Substitution

Once the benzothiazole-2-thione ring system is formed, the final step in synthesizing the target compound is the introduction of a chloromethyl group onto the nitrogen atom. This N-substitution is a critical transformation that yields the final N-Chloromethyl-benzothiazole-2-thione. tandfonline.com

This reaction is a type of N-alkylation. While specific literature detailing the precise conditions for this particular transformation is scarce, it generally involves reacting the parent benzothiazole-2-thione with a chloromethylating agent. The parent compound exists in a tautomeric equilibrium between the thione (=S) and thiol (-SH) forms. tandfonline.com The N-substitution occurs on the nitrogen atom of the thione tautomer. Such reactions can often be accomplished using reagents like formaldehyde (B43269) and hydrogen chloride. The resulting N-chloromethyl derivatives are reactive intermediates themselves, capable of undergoing further nucleophilic substitution reactions at the chloromethyl carbon. tandfonline.com Related N-substitution strategies, such as the Mannich reaction, are also commonly used to functionalize the nitrogen of the benzothiazole ring system. tandfonline.comresearchgate.net

Introduction of the Thione Functional Group

The thione functional group (C=S) at the 2-position is a defining feature of the target molecule. Its introduction is typically achieved not by modifying a pre-formed benzothiazole, but by constructing the ring with the thione group already in place. A prevalent method involves the reaction of an ortho-substituted aniline (B41778) with carbon disulfide (CS₂). tandfonline.comresearchgate.net

For example, a green and efficient synthesis of 3H-benzothiazole-2-thione and its derivatives has been reported by reacting various o-iodoaniline derivatives with carbon disulfide in the presence of cesium carbonate (Cs₂CO₃). tandfonline.comresearchgate.net The proposed mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the carbon of CS₂, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring and form the benzothiazole-2-thione structure. tandfonline.com Alternative methods include the reaction of 2-aminobenzenethiol with carbon disulfide, often under pressure, or the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water. tandfonline.comrsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of benzothiazole derivatives has increasingly incorporated the principles of green chemistry to minimize environmental impact. bohrium.com Key strategies include the use of eco-friendly solvents, solvent-free reaction conditions, energy-efficient methods like microwave irradiation, and the development of recyclable catalysts. nih.govbohrium.com

Green Solvents : Water has been successfully used as a solvent for the one-step synthesis of benzothiazole-2-thiols, providing an environmentally benign alternative to volatile organic compounds. rsc.org

Solvent-Free Conditions : As highlighted previously, many modern protocols for benzothiazole synthesis are performed under solvent-free conditions, often by grinding the reactants together or using microwave assistance. nih.govtsijournals.combohrium.com This approach eliminates solvent waste and simplifies product purification.

Recyclable Catalysts : The use of heterogeneous catalysts, such as metal oxides or metals supported on silica or zeolites, is a cornerstone of sustainable synthesis. tsijournals.comresearchgate.net These catalysts can be easily filtered off from the reaction mixture and reused multiple times without a significant loss of activity, reducing both cost and waste. nih.govresearchgate.net

Atom Economy : One-pot and multi-component reactions that build complex molecules from simple precursors in a single step are being developed to improve atom economy and process efficiency. researchgate.net

These advancements demonstrate a clear trend towards the development of synthetic routes that are not only efficient and high-yielding but also safe and sustainable. bohrium.comresearchgate.net

Reactivity and Reaction Mechanisms of N Chloromethyl Benzothiazole 2 Thione

Electrophilic Reactivity of the Chloromethyl Moiety

The N-chloromethyl group is the primary center of electrophilicity in the N-Chloromethyl-benzothiazole-2-thione molecule. The carbon atom of the chloromethyl (-CH₂Cl) moiety is bonded to two electronegative atoms: nitrogen and chlorine. This electronic arrangement makes the carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. This reactivity is characteristic of α-chloroamines and related structures. The chloromethyl group functions as a potent alkylating agent, capable of transferring the benzothiazole-2-thione-N-methyl group to a variety of nucleophilic substrates. This reactivity is analogous to other small-molecule fluorescent dyes that contain a thiol-reactive chloromethyl moiety, which allows them to form covalent bonds with cellular components. nih.gov

Nucleophilic Substitution Reactions with Various Substrates

The primary reaction pathway involving the electrophilic chloromethyl group is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. libretexts.org In this process, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion, which is a good leaving group.

The general scheme for this reaction is: BT-N-CH₂Cl + Nu⁻ → BT-N-CH₂-Nu + Cl⁻ (where BT represents the benzothiazole-2-thione scaffold and Nu represents a nucleophile)

A wide array of nucleophiles can participate in this reaction, leading to a diverse range of derivatives. The reaction's feasibility is enhanced by the stability of the departing chloride anion. While many biological substitution reactions are enzyme-catalyzed, the inherent reactivity of the chloromethyl group allows for these substitutions to often proceed under standard laboratory conditions. libretexts.org For reactions involving carbocation intermediates, rearrangements are possible if they lead to a more stable carbocation, though Sₙ2 pathways are generally expected for primary halides like this. pressbooks.pub

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Substrate) | Product Type |

|---|---|

| Thiolates (R-S⁻) | Thioether |

| Amines (R-NH₂) | Secondary Amine Derivative |

| Alcohols/Alkoxides (R-O⁻) | Ether |

| Carboxylates (R-COO⁻) | Ester |

| Cyanide (CN⁻) | Nitrile Derivative |

Condensation Reactions Leading to Novel Derivatives

Direct condensation reactions involving this compound are not the most prominent feature of its chemistry. Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule like water or ammonia, often requiring functional groups like carbonyls and amines. nih.govmdpi.com

However, derivatives of this compound, formed through the nucleophilic substitution reactions described previously, can be designed to undergo subsequent condensation reactions. For instance, if the compound reacts with an amino acid, the resulting product would contain both a secondary amine and a carboxylic acid. This new molecule could then potentially undergo intramolecular condensation (cyclization) or intermolecular condensation with other reactive species. The synthesis of the benzothiazole (B30560) ring itself often relies on the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or carboxylic acid derivatives. mdpi.comnih.gov

Reaction with Amines and Thiols for Thioether or Amine Derivative Formation

The reaction of this compound with amines and thiols represents a specific and highly useful application of its electrophilic nature. These reactions provide a straightforward route to novel thioether and amine derivatives.

Reaction with Thiols: Thiols and their corresponding thiolates are excellent nucleophiles for attacking the chloromethyl group. This reaction, known as S-alkylation, results in the formation of a stable thioether linkage. The high reactivity of chloromethyl groups toward thiols is a well-established principle, utilized in biological probes to covalently label proteins containing cysteine residues. nih.gov The reaction with a generic thiol (R-SH) proceeds as follows, often facilitated by a weak base to deprotonate the thiol: BT-N-CH₂Cl + R-SH → BT-N-CH₂-S-R + HCl

Reaction with Amines: Primary and secondary amines readily react with the chloromethyl group in an N-alkylation reaction. This forms a new carbon-nitrogen bond, yielding a secondary or tertiary amine derivative, respectively. Each substitution of a hydrogen atom on the amine with the benzothiazole-2-thione-N-methyl group increases the steric hindrance, but the reaction is generally efficient. BT-N-CH₂Cl + R-NH₂ → BT-N-CH₂-NH-R + HCl

These reactions are fundamental in synthetic chemistry for building more complex molecules from the this compound scaffold.

Tautomeric Equilibrium Considerations (Thione-Thiol Forms)

The benzothiazole-2-thione ring system at the core of the molecule exhibits important tautomerism. It can exist in two primary forms: the thione form and the thiol form. researchgate.net

Thione Form: This form contains a carbon-sulfur double bond (C=S) within the five-membered ring, with the proton residing on the ring's nitrogen atom. In the case of this compound, the chloromethyl group is attached to this nitrogen.

Thiol Form (or Mercapto Form): This aromatic tautomer features a carbon-sulfur single bond with an external thiol group (-SH) at the C2 position. The nitrogen atom within the ring is part of a double bond (N=C).

Theoretical and experimental studies have shown that for the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), the thione tautomer is generally more stable than the thiol form. ccsenet.org This equilibrium is crucial as the two forms possess different chemical properties and potential reaction sites. The predominance of the thione form is a key consideration for its reaction chemistry.

Table 2: Tautomeric Forms of the Benzothiazole-2-thione Ring

| Tautomer Name | Key Structural Feature | Illustration |

|---|---|---|

| Thione Form | Carbon-Sulfur Double Bond (C=S) |

Illustrations are generalized representations of the core tautomerism.

Stability and Decomposition Pathways under Specific Conditions

Quantum mechanical studies on related compounds like chloromethyl hypochlorite (B82951) suggest that decomposition can occur through several pathways, including bond scission and elimination reactions. researchgate.net For this compound, likely decomposition routes under specific conditions (e.g., thermal stress or UV radiation) would involve:

C-Cl Bond Homolysis: Cleavage of the carbon-chlorine bond would generate a nitrogen-centered radical and a chlorine radical. This is often a primary pathway for chlorinated organic compounds.

N-C Bond Cleavage: Scission of the bond between the ring nitrogen and the chloromethyl carbon would yield a benzothiazole-2-thione anion (or radical) and a chloromethyl cation (or radical).

Elimination of HCl: Under certain conditions, particularly in the presence of a base, elimination of hydrogen chloride could occur, although this is less straightforward given the lack of an adjacent proton.

Derivatization Strategies and Synthetic Utility of N Chloromethyl Benzothiazole 2 Thione

Alkylation Reactions Utilizing the Chloromethyl Group

The electrophilic nature of the carbon atom in the chloromethyl group of N-Chloromethyl-benzothiazole-2-thione makes it susceptible to nucleophilic attack. This reactivity is the basis for its use as an alkylating agent, allowing for the covalent attachment of the benzothiazole-2-thione moiety to various substrates.

The chloromethyl group is a reactive electrophile that can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. tandfonline.com In the context of biological chemistry and proteomics, thiol groups, particularly the sulfhydryl side chain of cysteine residues in proteins, are potent nucleophiles. The reaction between a thiol and an alkyl halide, such as a chloromethyl group, is a well-established method for forming a stable thioether bond.

In proteomics research, the alkylation of cysteine residues is a critical step. Reagents like iodoacetamide (B48618) and chloroacetamide are commonly used to cap free cysteine thiols. nih.govnih.gov This prevents the reformation of disulfide bonds after they have been reduced, ensuring proteins remain in a denatured state. While the specific use of this compound for this purpose is not extensively documented in the reviewed literature, its chemical properties suggest it would readily react with cysteine residues in a similar manner to other chloro-containing alkylating agents. nih.gov This specificity is crucial for applications where targeted modification of cysteine-containing peptides is desired.

The ability to selectively modify proteins is a cornerstone of proteomic research, enabling studies of protein function, structure, and interactions. Alkylating agents are fundamental tools in these investigations. nih.govnih.gov

The stability of a protein is intrinsically linked to its three-dimensional structure. The introduction of covalent modifications can alter this structure and, consequently, its stability. Studies have shown that the binding of benzothiazole (B30560) derivatives can influence protein conformation and stability. For instance, interactions between a benzothiazole derivative and the enzyme lysozyme (B549824) were shown to induce conformational changes. mdpi.com Another study on benzothiazole-rhodacyanines, which bind to an allosteric site on Heat Shock Protein 70 (Hsp70), demonstrated that such binding can interrupt protein-protein interactions. escholarship.org While these examples involve non-covalent binding, the covalent attachment of a bulky group like benzothiazole-2-thione via alkylation of cysteine residues could be hypothesized to enhance protein thermal stability by introducing rigid structural constraints, although specific studies employing this compound for this purpose are not prominent.

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. nih.gov A crucial step in this workflow is the reduction and alkylation of cysteine residues. After cleaving the disulfide bonds that help maintain a protein's tertiary structure, the resulting free thiol groups must be capped. This alkylation prevents the disulfide bonds from reforming, which would interfere with complete enzymatic digestion by enzymes like trypsin. nih.gov

Furthermore, the modification ensures that cysteine-containing peptides are consistently identified by the mass spectrometer. Unmodified thiols can form various oxidation products, complicating data analysis. By converting all cysteines to a single, stable derivative, the complexity of the resulting peptide mixture is reduced, leading to more accurate and reliable protein identification and quantification. nih.govnih.gov While reagents like iodoacetamide and chloroacetamide are standard for this application, the principle of using a reactive alkylating agent is central to the success of the method. nih.gov

Applications in Proteomic Research

Generation of Fused Heterocyclic Systems

The reactive chloromethyl group of this compound serves as a key handle for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions typically involve a two-step process: first, a nucleophilic substitution at the chloromethyl carbon, followed by a cyclization step.

A significant application is the synthesis of s-triazolo- and 1,2,4-oxadiazolo fused systems. tandfonline.com The reaction of this compound with bifunctional nucleophiles such as hydrazine (B178648), phenylhydrazine, or hydroxylamine (B1172632) leads to the formation of these fused bicyclic structures. For example, condensation with hydrazine hydrate (B1144303) initially forms the N-(hydrazinomethyl) derivative, which then undergoes intramolecular cyclization to yield the tandfonline.comnih.govescholarship.orgtriazolo[3,4-b] tandfonline.commdpi.combenzothiazole ring system. tandfonline.comresearchgate.net This strategy provides a direct route to novel heterocyclic scaffolds that are of interest in medicinal chemistry.

Table 1: Fused Heterocyclic Systems from this compound

| Reactant | Fused System | Reference |

|---|---|---|

| Hydrazine | s-Triazolo[3,4-b]benzothiazole | tandfonline.com |

| Phenylhydrazine | s-Triazolo[3,4-b]benzothiazole derivative | tandfonline.com |

| Hydroxylamine | 1,2,4-Oxadiazolo[4,5-b]benzothiazole | tandfonline.com |

Development of Diverse Benzothiazole-2-thione Analogs

The versatility of this compound as a synthetic precursor is evident in its use for creating a wide array of benzothiazole-2-thione analogs. The compound readily undergoes nucleophilic substitution reactions with various sulfur, oxygen, and nitrogen nucleophiles. tandfonline.com This allows for the introduction of diverse functional groups at the N-3 position of the benzothiazole ring, providing a straightforward method for generating libraries of analogs for structure-activity relationship (SAR) studies. benthamscience.com

For example, reaction with thiols or thiophenols yields the corresponding thioether derivatives. Similarly, reaction with alcohols or phenols in the presence of a base produces ether-linked analogs. Amine nucleophiles react to form N-substituted aminomethyl derivatives. These substitution reactions are typically high-yielding and allow for significant structural diversification from a common starting material. researchgate.netnih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Sulfur | Thiophenol | N-(Phenylthiomethyl)benzothiazole-2-thione | tandfonline.com |

| Oxygen | Phenol | N-(Phenoxymethyl)benzothiazole-2-thione | tandfonline.com |

| Nitrogen | Aniline (B41778) | N-(Phenylaminomethyl)benzothiazole-2-thione | tandfonline.com |

Theoretical and Computational Investigations of N Chloromethyl Benzothiazole 2 Thione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)researchgate.netnih.govresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is frequently employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties for benzothiazole (B30560) derivatives. nih.govespublisher.com Calculations are often performed using specific basis sets, such as the B3LYP/6-311+G**, to ensure accuracy. nih.gov The insights gained from DFT are fundamental to understanding the molecule's behavior. scirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. asianpubs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. asianpubs.org The difference between these energies is the HOMO-LUMO energy gap (ΔE), a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive and less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.comwikipedia.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole (B37678) | - | - | 5.1370 | asianpubs.org |

| Benzothiazole Derivative (with -CF3) | - | - | 4.46 | mdpi.com |

| Benzothiazole Derivative (unsubstituted) | - | - | 4.73 | researchgate.net |

| Benzothiazole Derivative (Comp3 with -NO2) | -6.18 | -3.35 | 2.83 | researchgate.net |

| Benzothiazole Derivative (Comp4) | -5.52 | - | - | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. scirp.org These maps use a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, or nucleophilic sites) and blue indicates regions of low electron density (positive potential, or electrophilic sites). researchgate.net

For benzothiazole derivatives like 2-mercaptobenzothiazole, MEP analysis reveals that negative electrostatic potential is concentrated around the nitrogen atom, marking it as a primary nucleophilic region. asianpubs.org Conversely, positive potential is often located on hydrogen atoms, particularly any attached to sulfur or nitrogen, identifying them as potential electrophilic sites. asianpubs.org This detailed charge distribution information is crucial for understanding molecular interactions and predicting chemical reactivity. scirp.orgasianpubs.org

Reactivity Descriptors (e.g., Chemical Potential, Electronegativity, Hardness, Electrophilicity Index)researchgate.netrdd.edu.iq

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ) and Electronegativity (χ) describe the tendency of electrons to escape from a system.

Chemical Hardness (η) measures the resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule accepts electrons.

| Reactivity Descriptor | Significance in Molecular Analysis |

|---|---|

| Chemical Potential (μ) | Indicates the tendency of electrons to escape; related to the feasibility of charge transfer. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons towards itself. |

| Chemical Hardness (η) | Represents the resistance to deformation of the electron cloud under small perturbations during a chemical reaction. Hard molecules have a large energy gap. |

| Electrophilicity Index (ω) | A measure of the propensity of a species to accept electrons; it quantifies the electrophilic power of a molecule. |

Conformational Analysis and Thermodynamic Stabilityresearchgate.netrdd.edu.iq

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule's atoms. For complex molecules with rotatable bonds, multiple conformers can exist. Computational studies on benzothiazole derivatives have involved varying dihedral angles in steps to map the potential energy surface. mdpi.com For one such derivative, analysis revealed that conformers with the phenyl ring at 0° and 180° relative to the benzothiazole ring were the most energetically stable. mdpi.com Thermodynamic parameters derived from these calculations, such as enthalpy and Gibbs free energy, further clarify the relative stability of different conformers and predict the spontaneity of reactions. scirp.org

Molecular Dynamics Simulations and Adsorption Energy Studiesresearchgate.net

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational stability and interactions with their environment. nih.gov For benzothiazole derivatives, MD simulations, often run for nanoseconds, have been used to confirm the stability of a compound's binding conformation within a protein's active site. nih.govnih.gov

In the context of adsorption, MD simulations can model the interaction of a molecule with a surface. mdpi.com These simulations calculate adsorption energies, which quantify the strength of the interaction between the adsorbate (the molecule) and the adsorbent (the surface). researchgate.net Such studies are critical for applications where surface interactions are important, and they rely on accurate force fields to model the intermolecular forces involved. researchgate.netepfl.ch

In Silico Predictions of Biological Interactions and Binding Affinitiesnih.govuomustansiriyah.edu.iq

In silico techniques, particularly molecular docking, are widely used to predict how a molecule might interact with a biological target, such as an enzyme or receptor. researchgate.net These methods simulate the binding of a ligand to a protein's active site, calculating a binding affinity or docking score, typically in kcal/mol. mdpi.com A more negative score indicates a stronger, more favorable interaction.

Several studies have used molecular docking to evaluate the potential of benzothiazole derivatives as inhibitors of various enzymes. nih.gov For example, hybrid molecules of benzothiazole have been docked against the histone deacetylase 8 (HDAC8) enzyme, yielding predicted binding affinities as low as -10.093 kcal/mol. Another study predicted a binding score of -9.460 kcal/mol for a different benzothiazole derivative with the same enzyme. uomustansiriyah.edu.iq A separate investigation on derivatives designed as Staphylococcus aureus MurD inhibitors also employed molecular docking to understand binding interactions. nih.gov These computational predictions are invaluable for prioritizing compounds for further experimental testing in drug discovery. researchgate.net

| Compound/Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Benzothiazole-p-amino benzoic acid-hydroxamate (Compound 2) | HDAC8 (PDB: 1T69) | -10.093 | |

| Benzothiazole-p-amino benzoic acid-hydroxamate (Compound 2E) | HDAC8 (PDB: 1T69) | -9.460 | uomustansiriyah.edu.iq |

| Imidazothiadiazole–Chalcone Hybrid (8d) | hCA II | -11.4 | mdpi.com |

| Imidazothiadiazole–Chalcone Hybrid (8b) | hCA II | -10.4 | mdpi.com |

| Synthetic Compound 4d | DNA gyrase | -5.286 | researchgate.net |

Biological Activities and Pharmacological Potential of N Chloromethyl Benzothiazole 2 Thione Derivatives

Antimicrobial Properties

The benzothiazole (B30560) nucleus is a key feature in many compounds exhibiting antimicrobial properties. researchgate.netnih.gov Modifications at different positions of the benzothiazole ring, particularly the nitrogen atom of the thiazole (B1198619) ring, can lead to derivatives with enhanced antibacterial and antifungal activities. researchgate.net

Benzothiazole-2-thione derivatives have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic bacteria. medipol.edu.trresearchgate.net Synthetic modifications, such as the introduction of substituted methyl groups at the N-3 position via the Mannich reaction, have been explored to create novel derivatives with potential antibacterial action. medipol.edu.trresearchgate.net

In one study, a series of 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives were synthesized and tested for their antibacterial properties. medipol.edu.tr While many of the synthesized compounds showed promising activity against Staphylococcus aureus, they were found to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa when compared to the standard drug, carbenicillin. medipol.edu.tr Other research into different benzothiazole derivatives has shown varied results. For instance, some sulphonamide derivatives of benzothiazole demonstrated activity against E. coli, P. aeruginosa, and S. aureus. mdpi.com Similarly, certain 2-azidobenzothiazoles exhibited moderate activity against P. aeruginosa and significant potential against S. aureus. nih.gov Isatin-clubbed benzothiazole derivatives have also shown excellent activity against E. coli and P. aeruginosa, in some cases surpassing the reference drug ciprofloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thiones | Staphylococcus aureus | >16 | medipol.edu.tr |

| 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thiones | Escherichia coli | >16 | medipol.edu.tr |

| 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thiones | Pseudomonas aeruginosa | >16 | medipol.edu.tr |

| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide & complexes | Escherichia coli | 6.25 - 12.5 | mdpi.com |

| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide & complexes | Pseudomonas aeruginosa | 12.5 - 25 | mdpi.com |

| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide & complexes | Staphylococcus aureus | 12.5 - 25 | mdpi.com |

| 2-azidobenzothiazole derivative (2d) | Staphylococcus aureus | 8 | nih.gov |

| 2-azidobenzothiazole derivative (2d) | Pseudomonas aeruginosa | 64 | nih.gov |

| Isatin-clubbed benzothiazole derivative (41c) | Escherichia coli | 3.1 | nih.gov |

Note: The table is interactive and allows for sorting and filtering of data.

The antifungal potential of benzothiazole-2-thione derivatives has been investigated against several fungal species, including common yeasts and molds. medipol.edu.trresearchgate.net Studies on 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives demonstrated significant minimum inhibition concentration (MIC) values against various Candida species, including Candida albicans. medipol.edu.trresearchgate.net

Research has shown that certain benzothiazole analogs are active against molds like Aspergillus niger. nih.gov For example, one specific triazole-substituted benzothiazole derivative was found to be the most active against all tested fungal strains, with MIC values ranging from 1.56 µg/mL to 12.5 µg/mL. nih.gov The antifungal activity of various chemical agents against spoilage fungi like Aspergillus niger and Penicillium roqueforti is an area of active research, highlighting the importance of developing new antifungal compounds. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thiones | Candida albicans | ≤16 | medipol.edu.trresearchgate.net |

| Triazole-substituted benzothiazole (3n) | Aspergillus niger | 1.56 - 12.5 | nih.gov |

The antiviral properties of benzothiazole and benzothiazolinethione derivatives have been evaluated against several types of viruses. In one study, 58 different derivatives were tested for their inhibitory activity against vaccinia virus, Newcastle disease virus (NDV), and western equine encephalomyelitis (WEE) virus. nih.gov Among the tested compounds, five showed moderate and selective activity against the vaccinia virus. nih.gov The most significant selective effect was observed with 3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione. nih.gov A much weaker inhibitory effect was noted for several derivatives against the WEE virus, and only 2-mercaptobenzothiazole (B37678) demonstrated a low inhibitory effect against NDV. nih.gov

Anticancer and Antiproliferative Activities

Benzothiazole derivatives are a prominent class of compounds investigated for their potential as anticancer agents. nih.govnih.govsemanticscholar.org Their mechanism of action often involves inducing programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov

The cytotoxic and antiproliferative effects of benzothiazole derivatives have been demonstrated across a range of human cancer cell lines. A novel drug derived from benzothiazole-2-thiol, designated XC-591, showed significant anticancer activity on diverse cancer cells. nih.gov Other studies have focused on specific cell lines, revealing the potential of these compounds against liver, lung, and cervical cancers.

For instance, 2-substituted benzothiazole derivatives have shown antiproliferative and cytotoxic properties against hepatocellular carcinoma (HepG2) cells. nih.gov Halogenated benzofuran (B130515) derivatives, a different class of compounds, also exhibited significant cytotoxic activity against both A549 (lung carcinoma) and HepG2 cells. mdpi.com Similarly, a novel benzimidazole (B57391) derivative showed potent cytotoxic effects against A549 and HepG2 cell lines. jksus.org A benzothiazole derivative, PB11, was found to be highly cytotoxic at nanomolar concentrations against U87 (glioblastoma) and HeLa (cervix cancer) cells. nih.gov While direct data for SKRB-3 was not prominent in the search results, the broad activity of benzothiazole derivatives suggests potential effects that warrant further investigation.

Table 3: Cytotoxic Activity of Selected Benzothiazole and Related Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-substituted benzothiazole derivatives | HepG2 (Liver) | 38.54 µM & 29.63 µM (48h) | nih.gov |

| Benzofuran derivative (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 μM | mdpi.com |

| Benzofuran derivative (Compound 7) | HepG2 (Liver) | 11 ± 3.2 μM | mdpi.com |

| Benzofuran derivative (Compound 8) | A549 (Lung) | 3.5 ± 0.6 μM | mdpi.com |

| Benzofuran derivative (Compound 7) | A549 (Lung) | 6.3 ± 2.5 μM | mdpi.com |

| Benzofuran derivative (Compound 8) | SW620 (Colon) | 10.8 ± 0.9 μM | mdpi.com |

A key mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis. nih.govnih.gov This programmed cell death is a critical process for eliminating cancerous cells, and many antitumor compounds are designed to trigger this pathway. semanticscholar.orgnih.gov

Studies have shown that benzothiazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, a novel benzothiazole derivative, PB11, was found to induce apoptosis via the intrinsic pathway, as evidenced by the increased activity of caspase-3 and caspase-9, while caspase-8 activity remained unaffected. nih.gov Similarly, the derivative XC-591 was shown to increase apoptosis by activating caspase-3. nih.gov

Further research into other thiazole derivatives has provided more detail on the molecular mechanisms. Novel 2-amino-5-benzylthiazole derivatives were found to induce cleavage of PARP1 and caspase-3 in leukemia cells. ukrbiochemjournal.org These compounds also increased the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG), while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org This modulation of key apoptotic regulatory proteins underscores the potential of these compounds to effectively trigger cell death in cancer cells. nih.govmdpi.com

Inhibition of Specific Cancer-Related Enzymes (e.g., Carbonic Anhydrase)

Benzothiazole derivatives have been identified as significant inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in pH regulation, electrolyte secretion, and metabolism in both normal and tumor tissues. nih.gov CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a process vital for the survival and proliferation of cancer cells, particularly in hypoxic tumor environments. nih.gov The inhibition of tumor-associated CA isoforms is a key area of research for developing novel anticancer agents. nih.gov

A series of substituted cyclic guanidine-incorporated benzothiazole-6-sulfonamides have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. researchgate.net While some derivatives were inactive, others demonstrated potent and selective inhibition of hCA II and hCA VII, with inhibitory constants (KIs) in the low nanomolar to micromolar range. researchgate.net Specifically, imidazoline-incorporated sulfonamides showed superior inhibitory activities against hCA II compared to benzimidazoline-substituted derivatives. researchgate.net

The structural basis for the inhibitory action of these benzothiazole derivatives lies in the interaction of the sulfonamide moiety with the zinc ion in the active site of the enzyme. researchgate.net The development of isoform-selective inhibitors is a critical aspect of this research, as different CA isoforms are implicated in various physiological and pathological processes. researchgate.net

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole Derivatives

| Compound Type | Target Isoform | Inhibition Constant (KI) | Reference |

| Imidazoline-incorporated sulfonamides | hCA II | 37.6–65.6 nM | researchgate.net |

| Benzimidazoline-substituted derivatives | hCA II | 84.0–577.6 nM | researchgate.net |

| Imidazoline-incorporated sulfonamides | hCA VII | 37.4–694.4 nM | researchgate.net |

Enzyme Inhibition Studies (General)

The benzothiazole scaffold is a key structural motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.gov These activities often stem from the ability of benzothiazole derivatives to inhibit various enzymes implicated in disease pathogenesis. The versatility of the benzothiazole ring allows for the synthesis of diverse derivatives with tailored inhibitory profiles against specific enzymatic targets. nih.gov

Acyl Coenzyme A: Cholesterol Acyltransferase

Acyl-coenzyme A: cholesterol acyltransferase (ACAT) is a membrane-bound enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids. nih.govresearchgate.net This process is central to cellular cholesterol homeostasis, and the accumulation of cholesteryl esters in macrophages is a hallmark of atherosclerosis. nih.govresearchgate.net Consequently, ACAT inhibitors are considered potential therapeutic agents for hypercholesterolemia and atherosclerosis. nih.govnih.gov

While specific studies on N-Chloromethyl-benzothiazole-2-thione are not extensively documented in the available literature, the broader class of benzothiazole derivatives has been explored for ACAT inhibition. Research into various heterocyclic compounds has identified potent ACAT inhibitors. nih.govnih.gov For instance, a series of 2,6-disubstituted-3-imidazolylbenzopyrane derivatives have demonstrated significant in vitro ACAT inhibitory activity, with IC50 values in the range of 0.05-0.5 microM. nih.gov These findings suggest that heterocyclic scaffolds, including potentially those based on benzothiazole, can be effective inhibitors of this enzyme. The mechanism of action for some of these inhibitors has been shown to be non-competitive. nih.gov

Monoamine Oxidase

Monoamine oxidases (MAO) are flavoenzymes located in the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters and other amines. rsc.org There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. rsc.org The inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. rsc.org

Benzothiazole derivatives have emerged as potent and selective inhibitors of MAO-B. rsc.org A study focused on new benzothiazole derivatives revealed that several compounds exhibited significant inhibitory activity against both acetylcholinesterase (AChE) and MAO-B. rsc.org One particular compound, 4f , displayed an IC50 value of 40.3 ± 1.7 nM for MAO-B inhibition. rsc.org In silico studies have supported these findings, indicating strong interactions between the benzothiazole derivatives and the active site of the MAO-B enzyme, particularly with the flavin adenine (B156593) dinucleotide (FAD) cofactor. rsc.org

Another series of 2,1-benzothiazine derivatives were synthesized and showed inhibitory activity against both MAO-A and MAO-B in the lower micromolar range. nih.gov

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by Benzothiazole Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

| 4f | MAO-B | 40.3 ± 1.7 nM | rsc.org |

| Compound 9h (2,1-benzothiazine derivative) | MAO-B | 1.03 ± 0.17 µM | nih.gov |

Heat Shock Protein 90

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in cell growth, differentiation, and survival. nih.gov In cancer cells, Hsp90 is often overexpressed and helps to maintain the function of oncogenic proteins, making it an attractive target for cancer therapy. nih.gov

Benzothiazole-containing compounds have been identified as a potent series of Hsp90 inhibitors. nih.gov The replacement of a phenyl group with a substituted benzothiazole group in certain purine-based inhibitors led to a new class of Hsp90 inhibitory compounds. nih.gov For example, a benzothiazole derivative with a chlorine substituent at the 7'-position demonstrated the ability to induce the degradation of the Her2 protein in MCF-7 cells with an IC50 of 180 nM. nih.gov Furthermore, benzothiazole-rhodacyanine derivatives have been explored as allosteric inhibitors of Hsp70, a related heat shock protein, suggesting the potential of the benzothiazole scaffold in targeting chaperone proteins. nih.gov

Cathepsin D

Cathepsin D is a lysosomal aspartic protease that has been implicated in various pathological processes, including cancer metastasis and Alzheimer's disease. nih.gov The inhibition of cathepsin D is, therefore, a subject of interest for therapeutic intervention. While direct studies on this compound as a cathepsin D inhibitor are limited in the reviewed literature, research into small molecule inhibitors of this enzyme has identified various chemical scaffolds. researchgate.netnih.gov

The search for cathepsin D inhibitors has led to the discovery of compounds through high-throughput screening, with subsequent optimization leading to new classes of small molecule inhibitors. nih.gov For example, a sulfonamide derivative was identified with an IC50 of 250 nM. nih.gov Although not benzothiazoles, these findings highlight the potential for discovering potent inhibitors from diverse chemical libraries. The primary mechanism of many inhibitors involves interaction with the catalytic aspartate residues in the enzyme's active site. researchgate.net

c-Jun N-terminal Kinases (JNK)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and are involved in cellular processes such as apoptosis and inflammation. The upregulation of JNK activity is associated with several diseases, including type 2 diabetes, cancer, and neurodegenerative disorders, making JNKs a viable therapeutic target.

A novel series of benzothiazole derivatives, specifically 2-thioether-benzothiazoles, have been identified as potent and allosteric inhibitors of JNK. These compounds target the interaction between JNK and the JIP1 scaffold protein. Structure-activity relationship (SAR) studies have shown that benzothiazoles exhibit better inhibition potency compared to related benzimidazole and benzoxazole (B165842) series. The presence of certain substituents on the benzothiazole ring, such as methoxy (B1213986) groups, was well-tolerated, while chloro or ethoxy groups at specific positions led to inactivity, likely due to steric hindrance.

Table 3: Inhibition of JNK by Benzothiazole Derivatives

| Compound Series | Target | Inhibition Mechanism | Reference |

| 2-thioether-benzothiazoles | JNK | Allosteric, targets JIP-JNK interaction |

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

Tuberculosis (TB) remains a major global health threat, necessitating the discovery of new drugs to combat drug-resistant strains and shorten treatment durations. nih.govnih.gov Benzothiazole derivatives have emerged as a promising class of anti-tubercular agents, with many analogues demonstrating significant inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.govnih.gov

Research into benzothiazole-based compounds has yielded derivatives with potent bactericidal effects. nih.gov For instance, certain 2-aminothiazole (B372263) derivatives showed potent inhibition of M. tuberculosis H37Rv, with one compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibiting a minimum inhibitory concentration (MIC) of 0.06 µg/mL. scispace.com Another study on 2-amino benzothiazoles identified molecules with bactericidal activity against both replicating and non-replicating Mtb. nih.gov One promising compound demonstrated a 3-log kill at a concentration of 27.5 µM against replicating bacteria. nih.gov

Hybrid molecules incorporating the benzothiazole scaffold have also shown remarkable efficacy. Pyrimidine-tethered benzothiazole derivatives, in particular, have been identified as highly active against both drug-sensitive and drug-resistant TB strains. nih.gov Compounds such as 5c, 5b, 12, and 15 from one study displayed MIC values ranging from 0.24 to 0.98 µg/mL against the drug-sensitive H37Rv strain. nih.gov These compounds also retained good activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govrsc.org

The following table summarizes the antitubercular activity of selected benzothiazole derivatives against M. tuberculosis H37Rv.

| Compound Series/Name | Specific Derivative(s) | MIC (µg/mL) against Mtb H37Rv | Reference Drug (MIC, µg/mL) |

| Pyrimidine-tethered benzothiazoles | 5c | 0.24 | Isoniazid (0.49) |

| Pyrimidine-tethered benzothiazoles | 15 | 0.49 | Isoniazid (0.49) |

| Benzothiazolylpyrimidine-5-carboxamides | 7a | 0.08 (µM) | INH (0.2 µM) |

| Benzothiazole-linked chalcones | 12g | 25-50 | Rifampicin |

| Benzothiazolthiazolidine derivative | 11726172 | 0.625 | Isoniazid (0.05) |

| 2-Aryl substituted benzothiazoles | 3a, 3d, 3f, 3g | Moderate to Good | Streptomycin, Pyrazinamide |

This table presents a selection of research findings. For complete details, refer to the cited sources. nih.govnih.govnih.govresearchgate.net

Other Investigated Biological Activities

Beyond their antimycobacterial properties, derivatives of the benzothiazole nucleus have been evaluated for a range of other pharmacological effects.

Anti-inflammatory Activity

Benzothiazole derivatives have been investigated for their potential to mitigate inflammation. researchgate.net The mechanism of action is often suggested to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response. researchgate.netnih.gov In studies using the carrageenan-induced paw edema model in mice, a standard test for acute inflammation, several 2-amino benzothiazole derivatives demonstrated significant anti-inflammatory effects. researchgate.netsphinxsai.com The potency of these compounds was influenced by the type and position of substituents on the benzothiazole ring; electron-withdrawing groups like -Cl and -NO₂ at specific positions were found to enhance activity. sphinxsai.com For instance, compounds 5-chloro-1,3-benzothiazole-2-amine and 6-methoxy-1,3-benzothiazole-2-amine showed anti-inflammatory activity comparable to the standard drug diclofenac. sphinxsai.com More recent studies have also linked the anti-inflammatory effects of some benzothiazole derivatives to the suppression of the NF-κB/COX-2/iNOS signaling pathway, which plays a critical role in inflammation-associated diseases. nih.gov

Anticonvulsant Activity

The benzothiazole scaffold is a key feature in some compounds with anticonvulsant properties, including the drug Riluzole. nih.gov This has prompted the synthesis and evaluation of novel benzothiazole derivatives as potential treatments for epilepsy. mdpi.comnih.gov These compounds have been screened using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent different types of seizures. nih.govmdpi.com

Several series of derivatives have shown promise. In one study, N-(6-substituted-benzothiazol-2-yl) acetamide (B32628) derivatives with a 1,2,4-triazole (B32235) moiety were synthesized. mdpi.com The most potent among them, compounds 5i and 5j, exhibited significant protection in both MES and scPTZ models, with ED₅₀ values of 50.8 mg/kg (MES) and 76.0 mg/kg (scPTZ) for 5i, and 54.8 mg/kg (MES) and 52.8 mg/kg (scPTZ) for 5j. mdpi.com Another study of fluoro-benzothiazole derivatives also identified compounds with significant antiepileptic activity against both MES and strychnine-induced seizures. core.ac.uk The structural features generally considered important for activity include a lipophilic aromatic ring, a hydrogen-bonding domain, and an electron donor system. nih.gov

| Compound Series | Test Model | Most Active Compound(s) | ED₅₀ (mg/kg) or Activity Noted |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-(benzyloxy)benzo[d]thiazol-2-yl)acetamides | MES | 5i | 50.8 |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-(benzyloxy)benzo[d]thiazol-2-yl)acetamides | scPTZ | 5j | 52.8 |

| N-[4-(benzothiazole-2-yl) phenyl] 3- substituted benzene (B151609) sulfonamides | PTZ | 8 | Most potent in series |

| Fluoro benzothiazole derivatives | MES | P-2, P-6, P-9 | Significant activity |

This table summarizes key findings from anticonvulsant studies. For complete details, refer to the cited sources. nih.govmdpi.comcore.ac.uk

Anti-diabetic Activity

The search for new and effective treatments for diabetes mellitus has led to the investigation of various heterocyclic compounds, including benzothiazole derivatives. nih.govresearchgate.net Certain N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to produce a significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.gov The proposed mechanism for some of these compounds involves the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is implicated in glucose metabolism. nih.gov Other research has focused on synthesizing benzothiazole derivatives linked to a thiazolidinedione moiety, a class of compounds known for their hypoglycemic activity. researchgate.netmdpi.com In one such study, a derivative (compound 7d) demonstrated potent anti-diabetic effects in an alloxan-induced diabetic rat model, suggesting its potential for future development. researchgate.net

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease requiring new therapeutic options due to issues with current treatments. researchgate.net Benzothiazole derivatives have been explored for their potential to combat the Leishmania parasite. A series of 22 benzothiazole derivatives were synthesized and screened for in vitro anti-leishmanial activity, showing a range of potencies with IC₅₀ values from 18.32 to 81.89 µM. researchgate.net The most active compounds in this series, which featured hydroxyl substitutions on a phenyl ring, had IC₅₀ values approaching that of the standard drug, Pentamidine. researchgate.net Specifically, compound 2 (IC₅₀ = 18.32 µM) and compound 5 (IC₅₀ = 19.72 µM) were the most effective. researchgate.net Another study focusing on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives found that adding the benzothiazole group enhanced anti-leishmanial capabilities, with two derivatives showing selective activity against the amastigote stage of the parasite. nih.gov

Structure Activity Relationship Sar Studies of N Chloromethyl Benzothiazole 2 Thione Analogues

Impact of Substituent Nature and Position on Biological Efficacy

The biological activity of N-substituted benzothiazole-2-thione and related benzothiazole-2-thiol analogues is profoundly influenced by the nature and position of substituents on the benzothiazole (B30560) ring and on the N-substituent itself.

Research on a series of novel benzothiazole-2-thiol derivatives has demonstrated that the introduction of different groups leads to a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.govnih.gov For instance, in a study of pyridinyl-2-amine linked benzothiazole-2-thiol compounds, specific substitutions resulted in potent, broad-spectrum inhibitory activities against various human cancer cell lines. nih.govnih.gov

The substitution pattern on the benzothiazole nucleus itself is also critical. For example, previous studies have indicated that the introduction of methyl and halogen groups, particularly at the 6-position of the benzothiazole ring system, can enhance antimicrobial and antifungal activities. researchgate.net The resonance of the benzothiazole ring implies that electrophilic substitution is favored at the 4 and 6 positions, making these sites key for modification. chemistryjournal.net

In a series of 2-imino-thiazolidin-4-one derivatives incorporating a benzothiazole moiety, the nature of the substituent on the benzothiazole ring was shown to modulate antimicrobial and antifungal activities. researchgate.net Similarly, for benzothiazole derivatives evaluated for their inhibitory activity against human monoamine oxidase B (hMAO-B), the benzothiazole core binds within the substrate cavity, and modifications can significantly alter this interaction. mdpi.com

The following table summarizes the impact of various substituents on the anticancer activity of selected benzothiazole-2-thiol derivatives against different cancer cell lines, as indicated by their IC50 values. nih.gov

| Compound | Substituent on Pyridinyl Amine | Cancer Cell Line | IC50 (nM) |

| 7d | 5-chloro | A431 | 20 |

| 7e | 5-bromo | SKRB-3 | 1.2 |

| SW620 | 4.3 | ||

| A549 | 44 | ||

| HepG2 | 48 |

This table is generated based on data from a study on pyridinyl-2-amine linked benzothiazole-2-thiol compounds, which are structurally related to N-substituted benzothiazole-2-thiones.

Identification of Key Pharmacophoric Features

The analysis of various biologically active benzothiazole analogues has led to the identification of several key pharmacophoric features essential for their efficacy. A common pharmacophoric model for certain kinase inhibitors includes a hinge-binding flat aromatic or heteroaromatic system, a spacer group, a hydrogen bond acceptor/donor region, and a hydrophobic pocket-filling moiety. nih.gov The benzothiazole nucleus often serves as the crucial hinge-binding element.

For a series of benzothiazole-based Hsp90 C-terminal-domain inhibitors, a focused library was designed by combining ligand-based and structure-based pharmacophore modeling. mdpi.com This approach highlighted the benzothiazole moiety as a suitable scaffold for designing inhibitors with antiproliferative activities. mdpi.com

In the context of monoamine oxidase B (MAO-B) inhibitors, the essential structural components for benzothiazole derivatives have been identified as:

A 2-mercapto- or amino-substituted benzothiazole core.

An aromatic or heteroaromatic ring system.

A linker containing hydrogen-bond acceptor and/or donor nitrogen atoms connecting the benzothiazole core and the (hetero)aromatic ring. mdpi.com

Molecular docking studies have further elucidated these interactions, showing the benzothiazole substructure positioned near the FAD cofactor in the enzyme's active site, with other parts of the molecule forming crucial hydrogen bonds and π-π interactions with specific amino acid residues. mdpi.com For instance, in one study, the imine nitrogen of a hydrazone linker formed a hydrogen bond with the amino group of Ile199, while the benzothiazole moiety engaged in a π-π interaction with Tyr435. mdpi.com

Rational Design Principles for Optimized Biological Activity

The principles of rational drug design are actively being applied to optimize the biological activity of benzothiazole derivatives. This approach involves the strategic modification of lead compounds based on an understanding of their SAR and pharmacophoric requirements. nih.govresearchgate.netnih.govmdpi.com

One key strategy is the hybridization of the benzothiazole scaffold with other pharmacologically active heterocyclic structures to create synergistic effects. researchgate.net For example, new hybrid compounds incorporating pyrimidine (B1678525) and 2-imino-thiazolidin-4-one moieties with a benzothiazole core have been synthesized to enhance antimicrobial potential. researchgate.net

Structure-based rational design and systematic structural optimization have been employed to develop analogues with improved activity. researchgate.net This involves introducing diverse substituents and scaffolds to enhance properties like tubulin polymerization inhibition for anticancer applications. researchgate.net Group-based quantitative structure-activity relationship (GQSAR) analysis has also been utilized to identify structural fragments that potentiate anticancer activity, revealing, for instance, that hydrophobic groups at certain positions can enhance efficacy. chula.ac.th

The design of novel benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives as potential anticancer agents illustrates the rational design process. researchgate.netnih.gov By understanding the target and the necessary molecular interactions, researchers can design and synthesize compounds with improved antiproliferative activity. researchgate.netnih.gov This often involves creating a library of compounds with systematic variations to probe the effect of different functional groups on biological activity. mdpi.commdpi.com

Interactions with Biological Targets and Molecular Mechanisms of Action

Protein Binding Studies and Elucidation of Interaction Modes

The affinity of benzothiazole (B30560) derivatives for protein targets is a critical determinant of their biological action. Docking studies and computational analyses have shed light on the specific molecular interactions that stabilize the binding of these compounds to proteins.

One study on a butanamide derivative of benzothiazole revealed significant binding affinity for the 3-TOP protein, with a docking score of -8.4 kcal/mol. mdpi.com The benzothiazole moiety, in this case, demonstrated more extensive interactions than other parts of the molecule. mdpi.com The specific interactions observed included:

Pi-alkyl interactions: The benzene (B151609) ring and the thiazole (B1198619) fragment of the benzothiazole nucleus were found to engage in pi-alkyl interactions with proline 1159. mdpi.com

Hydrogen bonding: The sulfur atom of the benzothiazole core formed a hydrogen bond with Lysine 1460, while the amidic nitrogen of the linker engaged in a hydrogen bond with aspartate 1157. mdpi.com

Pi-pi interactions: A pi-pi interaction was also noted between the benzene ring of the benzoxazole (B165842) unit and tyrosine 1251. mdpi.com

In another investigation focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the benzothiazole ring of a derivative was observed to form hydrophobic interactions with several amino acid residues within the enzyme's active site. These residues included Alanine 866 (Ala866), Leucine 840 (Leu840), Phenylalanine 918 (Phe918), Cysteine 919 (Cys919), and Leucine 1035 (Leu1035). nih.gov

Furthermore, studies on thiazolidine-2-thione derivatives as inhibitors of xanthine (B1682287) oxidase have provided additional insights into protein binding. The 4-fluorophenyl-sulfonyl moiety of one such derivative was found to interact with Glycine 260 (Gly260) and Isoleucine 264 (Ile264) through hydrogen bonds in the inner part of the active pocket. researchgate.net The thiazolidinethione part of the molecule also formed two hydrogen bonds with Glutamic acid 263 (Glu263) and Serine 347 (Ser347) within hydrophobic pockets of the enzyme. researchgate.net

These studies collectively highlight the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking in the binding of benzothiazole-2-thione derivatives to their protein targets. The specific amino acid residues involved are dictated by the topology and chemical environment of the protein's binding site.

Table 1: Summary of Protein-Ligand Interactions for Benzothiazole Derivatives

| Compound Class | Protein Target | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Butanamide-linked benzothiazole | 3-TOP protein | Proline 1159, Lysine 1460, Aspartate 1157, Tyrosine 1251 | Pi-alkyl, Hydrogen bond, Pi-pi |

| Benzothiazole derivative | VEGFR-2 | Ala866, Leu840, Phe918, Cys919, Leu1035 | Hydrophobic |

| Thiazolidine-2-thione derivative | Xanthine oxidase | Gly260, Ile264, Glu263, Ser347 | Hydrogen bond |

Receptor Binding Assays and Affinity Determination

Receptor binding assays are crucial for quantifying the affinity of a compound for its biological target. This is often expressed through metrics such as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). sciencesnail.com While Ki and Kd are direct measures of binding affinity, the IC50 value indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%. sciencesnail.com

In the context of benzothiazole-2-thione derivatives, a study on novel thiazolidine-2-thione compounds as xanthine oxidase inhibitors reported a potent inhibitory activity for one of its lead compounds. researchgate.net This derivative exhibited an IC50 value of 3.56 μmol/L, which was found to be approximately 2.5 times more potent than allopurinol, a known xanthine oxidase inhibitor. researchgate.net The enzyme inhibition kinetics analysis further revealed that this compound acts as a mixed-type inhibitor of xanthine oxidase. researchgate.net

Similarly, research into new benzothiazole hybrids as potential VEGFR-2 inhibitors has also utilized IC50 values to quantify their inhibitory potency. nih.gov While specific values for N-Chloromethyl-benzothiazole-2-thione are not available in the reviewed literature, these findings for structurally related compounds underscore the potential for this class of molecules to exhibit significant and quantifiable affinity for their biological targets. The determination of such binding affinities is a critical step in the development of potential therapeutic agents.

Investigation of Specific Biochemical Pathways Modulated by this compound Derivatives

The interaction of benzothiazole derivatives with their protein targets can trigger a cascade of events that modulate specific biochemical and signaling pathways. This modulation is the ultimate determinant of the cellular response to the compound.

Research has shown that certain benzothiazole derivatives can exert their effects by influencing key signaling pathways involved in cell growth, proliferation, and apoptosis. For instance, one study demonstrated that a particular benzothiazole derivative, B7, was capable of inhibiting both the AKT and ERK signaling pathways in A431 and A549 cancer cell lines. nih.gov These pathways are known to be crucial for cell survival and proliferation, and their inhibition can lead to anti-cancer effects. nih.gov

Another mechanism of action identified for benzothiazole derivatives involves the induction of oxidative stress. It has been reported that some compounds in this class can increase the production of Reactive Oxygen Species (ROS). researchgate.net The accumulation of ROS can, in turn, activate the Endoplasmic Reticulum (ER) and mitochondrial signaling pathways of apoptosis, leading to programmed cell death in cancer cells. researchgate.net